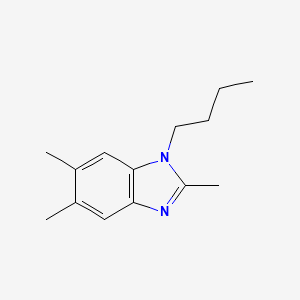
1-butyl-2,5,6-trimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound It belongs to the class of benzodiazoles, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,5,6-trimethyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5,6-trimethylbenzene-1,3-diamine with butyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-butyl-2,5,6-trimethyl-1H-1,3-benzodiazole and its derivatives often involves interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the observed biological activities. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
1-Butyl-1H-1,3-benzodiazole-2-thiol: Similar in structure but contains a thiol group.
2,5,6-Trimethyl-1H-1,3-benzodiazole: Lacks the butyl group.
1-Butyl-2,5-dimethyl-1H-1,3-benzodiazole: Similar but with one less methyl group.
Uniqueness: 1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group and three methyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-butyl-2,5,6-trimethylbenzimidazole |
InChI |
InChI=1S/C14H20N2/c1-5-6-7-16-12(4)15-13-8-10(2)11(3)9-14(13)16/h8-9H,5-7H2,1-4H3 |
InChI Key |
PBUNYRDVCWLNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=C1C=C(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















